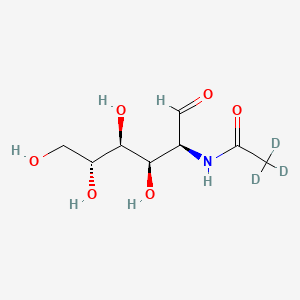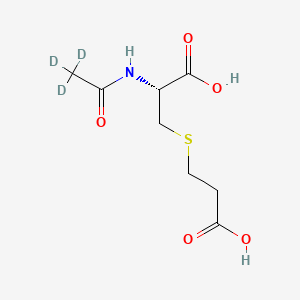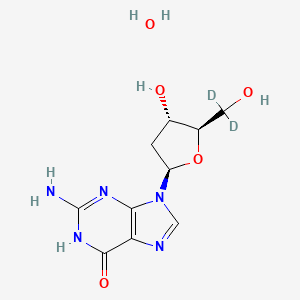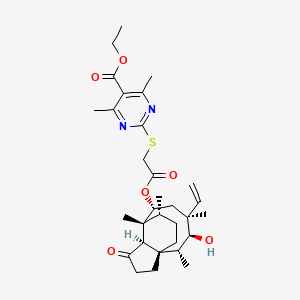
N-Acetyl-D-mannosamine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-D-mannosamine-d3 is a deuterated form of N-Acetyl-D-mannosamine, a hexosamine monosaccharide. It is a stable, naturally occurring compound that plays a crucial role in the biosynthesis of sialic acids, which are essential components of glycoproteins and glycolipids. These sialic acids are involved in various biological processes, including cell-cell communication, microbial pathogenesis, and immune response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aldolase Treatment of Sialic Acid: This method involves the enzymatic conversion of sialic acid to N-Acetyl-D-mannosamine and pyruvic acid.
Base-Catalyzed Epimerization of N-Acetyl-D-glucosamine: This process uses a base to catalyze the conversion of N-Acetyl-D-glucosamine to N-Acetyl-D-mannosamine.
Rhodium (II)-Catalyzed Oxidative Cyclization of Glucal 3-Carbamates: This method involves the use of rhodium (II) as a catalyst to oxidatively cyclize glucal 3-carbamates to produce N-Acetyl-D-mannosamine.
Industrial Production Methods
N-Acetyl-D-mannosamine is commercially produced in large quantities by companies such as New Zealand Pharmaceuticals Ltd. The industrial process typically involves the base-catalyzed epimerization of N-Acetyl-D-glucosamine .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N-Acetyl-D-mannosamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert N-Acetyl-D-mannosamine to its reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of N-Acetyl-D-mannosamine.
Reduction: Reduced forms of N-Acetyl-D-mannosamine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-D-mannosamine-d3 has a wide range of applications in scientific research:
Wirkmechanismus
N-Acetyl-D-mannosamine-d3 exerts its effects by serving as a precursor in the biosynthesis of sialic acids. The compound is converted to N-acetylneuraminic acid through a series of enzymatic reactions involving UDP-N-acetylglucosamine 2-epimerase and N-acetylneuraminic acid aldolase . These sialic acids are then incorporated into glycoproteins and glycolipids, influencing various biological processes such as cell signaling and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-D-glucosamine: A precursor in the biosynthesis of N-Acetyl-D-mannosamine.
N-Acetylneuraminic Acid: A sialic acid that is biosynthesized from N-Acetyl-D-mannosamine.
N-Acetyl-D-galactosamine: Another hexosamine monosaccharide involved in glycosylation processes.
Uniqueness
N-Acetyl-D-mannosamine-d3 is unique due to its role as a direct precursor in the biosynthesis of sialic acids. Its deuterated form makes it particularly useful in research applications involving isotopic labeling and tracing of metabolic pathways .
Eigenschaften
Molekularformel |
C8H15NO6 |
|---|---|
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
2,2,2-trideuterio-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i1D3 |
InChI-Schlüssel |
MBLBDJOUHNCFQT-HDNZWDLHSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R)-2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12410114.png)



![3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B12410146.png)



![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)

